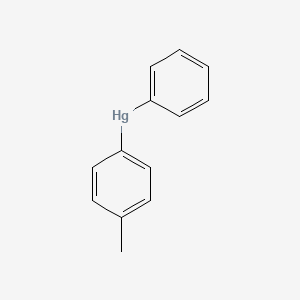
(4-Methylphenyl)(phenyl)mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methylphenyl)(phenyl)mercury is an organomercury compound with the molecular formula C13H12Hg It consists of a mercury atom bonded to a phenyl group and a 4-methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenyl)(phenyl)mercury typically involves the reaction of phenylmercury chloride with 4-methylphenylmagnesium bromide (Grignard reagent). The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction proceeds as follows:
PhHgCl+4-MePhMgBr→PhHg(4-MePh)+MgBrCl
The reaction mixture is stirred at low temperatures, typically around 0°C to 5°C, to ensure the formation of the desired product. After the reaction is complete, the product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial processes may also involve additional steps for purification and quality control to ensure the compound meets the required specifications.
化学反应分析
Types of Reactions
(4-Methylphenyl)(phenyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) compounds.
Reduction: It can be reduced to form elemental mercury and corresponding organic compounds.
Substitution: The phenyl or 4-methylphenyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) chloride, while reduction can produce elemental mercury and organic by-products.
科学研究应用
(4-Methylphenyl)(phenyl)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which (4-Methylphenyl)(phenyl)mercury exerts its effects involves the interaction of the mercury atom with various molecular targets. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, it can interact with nucleic acids, affecting DNA and RNA function. The exact pathways and molecular targets depend on the specific biological or chemical context.
相似化合物的比较
Similar Compounds
Phenylmercury chloride: Similar structure but lacks the 4-methyl group.
Methylmercury chloride: Contains a methyl group instead of a phenyl group.
Ethylmercury chloride: Contains an ethyl group instead of a phenyl group.
Uniqueness
(4-Methylphenyl)(phenyl)mercury is unique due to the presence of both a phenyl and a 4-methylphenyl group, which imparts distinct chemical and physical properties
属性
CAS 编号 |
4840-87-3 |
|---|---|
分子式 |
C13H12Hg |
分子量 |
368.83 g/mol |
IUPAC 名称 |
(4-methylphenyl)-phenylmercury |
InChI |
InChI=1S/C7H7.C6H5.Hg/c1-7-5-3-2-4-6-7;1-2-4-6-5-3-1;/h3-6H,1H3;1-5H; |
InChI 键 |
FADQDXODBONJJX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)[Hg]C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Nitro-3-[(4-pyridylmethylene)amino]guanidine](/img/structure/B14732441.png)
![1-(4-Methylphenyl)-4-[(4-methylphenyl)sulfanylmethyl]piperazine](/img/structure/B14732445.png)
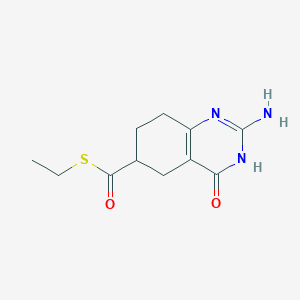

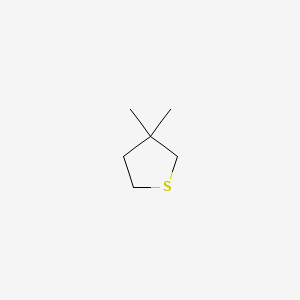
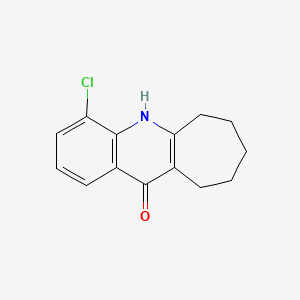


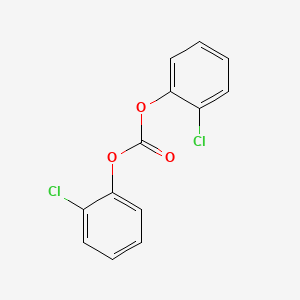


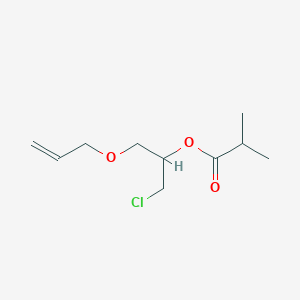
![(2r,3s)-3-[(Chloroacetyl)oxy]butan-2-yl chloroacetate](/img/structure/B14732502.png)
![6-Amino-5-[2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoacetyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B14732508.png)
